Product packaging for (2R)-1-Butylazetidine-2-carboxylic acid(Cat. No.:CAS No. 255883-25-1)

(2R)-1-Butylazetidine-2-carboxylic acid

Cat. No.: B11918443
CAS No.: 255883-25-1
M. Wt: 157.21 g/mol
InChI Key: XAXHKUOUSXLZKK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-Butylazetidine-2-carboxylic acid ( 255883-25-1) is a chiral, non-proteinogenic amino acid featuring a constrained four-membered azetidine ring. This sterically strained structure is a valuable building block in peptide science and medicinal chemistry, where it is recognized for its strong potential to induce and stabilize specific secondary structures, most notably the γ-turn, in peptide backbones . The compound's primary research value lies in its application as a conformational tool. Incorporating this azetidine derivative into peptide sequences allows researchers to probe structure-activity relationships and design peptides with predefined topologies, which is crucial for developing receptor probes, enzyme inhibitors, and other biologically active molecules . Its molecular formula is C8H15NO2 with a molecular weight of 157.21 g/mol . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Researchers should handle this and all chemicals in a laboratory setting using appropriate safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B11918443 (2R)-1-Butylazetidine-2-carboxylic acid CAS No. 255883-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255883-25-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R)-1-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

XAXHKUOUSXLZKK-SSDOTTSWSA-N

Isomeric SMILES

CCCCN1CC[C@@H]1C(=O)O

Canonical SMILES

CCCCN1CCC1C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 1 Butylazetidine 2 Carboxylic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies for Chiral Azetidine-2-carboxylic Acid Core

The creation of the chiral center at the C2 position of the azetidine (B1206935) ring is a critical step in the synthesis of (2R)-1-Butylazetidine-2-carboxylic acid. Various asymmetric strategies have been developed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. By temporarily incorporating a chiral molecule, diastereomeric intermediates are formed, allowing for separation and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

Optically active amines, such as α-methylbenzylamine, have been effectively used as chiral auxiliaries in the synthesis of azetidine-2-carboxylic acid. acs.orgnih.gov In one approach, (S)-1-phenylethylamine serves as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the products was confirmed by X-ray crystallography. rsc.org

Reaction Step Reagents and Conditions Yield Key Feature
Ring FormationDimethyl (S)-(1′-methyl)benzylaminomalonate, 1,2-dibromoethane, Cs2CO3, DMF99%Efficient four-membered ring construction. oup.com
DealkoxycarbonylationKrapcho conditions78% (total)Preferential formation of the (2S,1′S)-monoester (2.7:1 ratio). oup.com
Isomer ConversionDeprotonation and re-protonation-Conversion of the undesired isomer to the desired one. oup.com
Final DeprotectionLipase-catalyzed hydrolysis91%Enantiomerically pure (S)-azetidine-2-carboxylic acid. oup.com

Chiral tert-butanesulfinamides are versatile and inexpensive auxiliaries for the asymmetric synthesis of C2-substituted azetidines. nih.govresearchgate.net This method provides a three-step approach to a variety of chiral azetidines. The key steps involve the condensation of the chiral sulfinamide with a 1,3-bis-electrophile, followed by a diastereoselective Grignard addition and subsequent cyclization. digitellinc.com

This strategy has been shown to be effective on a gram scale, producing the protected azetidine product in a 44% yield over three steps with a diastereomeric ratio of 85:15. nih.govresearchgate.net In many cases, the diastereomers can be separated by normal phase chromatography, yielding enantiopure azetidine products. nih.govresearchgate.net The sulfinamide auxiliary can be efficiently cleaved to provide the azetidine hydrochloride salt, which is amenable to further derivatization. nih.govresearchgate.net

Step Description Yield Diastereomeric Ratio
1-3Three-step sequence using chiral tert-butanesulfinamide44% (overall)85:15 nih.govresearchgate.net
-Diastereomer Separation-Often separable by chromatography to yield enantiopure products. nih.govresearchgate.net

Organocatalytic and Metal-Catalyzed Asymmetric Reductions

Organocatalytic and metal-catalyzed asymmetric reductions offer powerful methods for establishing the stereocenter in azetidine derivatives. acs.org For instance, a library of 2-azetidinylcarboxylic acids has been synthesized through a metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. acs.org Additionally, organocatalytic approaches have been developed for the synthesis of optically active 1,2,3-trisubstituted azetidines. amanote.com These methods often provide high yields and enantioselectivities for a range of substrates. nih.gov

Diastereoselective Functionalization of Azetidine Intermediates

The introduction of substituents at the α-position of the carboxylic acid group can be achieved through diastereoselective functionalization of pre-formed azetidine rings.

The α-alkylation of N-borane complexes of azetidine-2-carbonitriles provides a route to optically active 2-substituted azetidine-2-carbonitriles. rsc.orgresearchgate.net For example, the treatment of a diastereomerically pure borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complex with a base followed by an alkylating agent can lead to the desired α-alkylated product with high diastereoselectivity. acs.org

Diastereoselective α-Alkylation via N-Borane Complexes

A powerful strategy for the functionalization of the α-position of azetidine-2-carboxylic acid derivatives involves the use of N-borane complexes to direct diastereoselective alkylation. This method enhances the stereoselectivity of the reaction by creating a sterically hindered environment around the chiral center.

The process typically begins with the formation of an N-borane complex of an N-substituted azetidine-2-carboxylic acid ester or nitrile. This complex serves to lock the conformation of the azetidine ring and shield one face of the molecule. Treatment of this complex with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), generates a nucleophilic enolate. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, as the electrophile preferentially attacks from the less sterically hindered face. researchgate.netnih.govrsc.orgrsc.org

For instance, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been investigated, demonstrating high diastereoselectivity upon formation of their N-borane complexes. rsc.orgrsc.org In one study, the treatment of a diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with LDA followed by benzyl bromide resulted in the α-benzylated product with high diastereoselectivity. rsc.org This methodology allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org

While direct α-butylation using this method has not been extensively reported, the principle can be applied by utilizing a butyl halide as the electrophile. The choice of the N-substituent on the azetidine ring plays a crucial role in directing the stereochemical outcome of the alkylation. Chiral auxiliaries, such as (S)-1-phenylethylamine, have been successfully employed to control the stereochemistry at the α-position. researchgate.net

Table 1: Diastereoselective α-Alkylation of N-Borane Azetidine-2-carbonitrile Complexes
SubstrateBaseElectrophileProductDiastereomeric Ratio (dr)Yield (%)Reference
(1S,2S,1'S)-Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complexLDABenzyl bromide(2S,1'S)-α-Benzylated azetidine-2-carbonitrile97:372 rsc.org
(1R,2R,1'S)-Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complexLDABenzyl bromide(2R,1'S)-α-Benzylated azetidine-2-carbonitrile4:9678 rsc.org
(1S,2S,1'S)-Borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester complexLiHMDSBenzyl bromide(2S,1'S)-α-Benzylated azetidine-2-carboxylate>99:190 researchgate.net

Ring-Forming Reactions for Azetidine Core Construction Relevant to 1-Substituted Derivatives

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. Several ring-forming strategies have been developed to address this, including intramolecular alkylation, cycloaddition reactions, and the reduction of β-lactams.

Intramolecular cyclization is a common and effective method for the synthesis of the azetidine ring. This approach typically involves the cyclization of a γ-amino alcohol or a γ-haloamine derivative. The stereochemistry of the final product can be controlled by using enantiomerically pure starting materials.

A facile and straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid has been described using an intramolecular alkylation strategy. researchgate.net This method utilizes an optically active α-methylbenzylamine as a chiral auxiliary to control the stereochemistry of the azetidine ring. The key step involves the cyclization of a suitably protected γ-halo-α-amino acid derivative.

Another approach involves the direct intramolecular N-alkylation of a protected L-aspartic acid derivative. pearson.com This method has been shown to proceed in quantitative yield with the assistance of microwave heating, providing a rapid and efficient route to the azetidine core. pearson.com The use of a trimethylsilylethylsulfonyl (SES) group as a protecting group for the nitrogen atom facilitates this efficient cyclization. pearson.com

[2+2] Photocycloaddition reactions, also known as aza Paternò-Büchi reactions, offer a direct route to the azetidine ring system by reacting an imine with an alkene. rsc.orgthieme-connect.comnih.govnih.gov Recent advances have enabled these reactions to be carried out under visible light irradiation, providing a milder and more versatile method for the synthesis of highly functionalized azetidines. rsc.orgthieme-connect.comnih.govnih.gov

The intramolecular version of this reaction is particularly useful for constructing bicyclic azetidine systems, which can then be further manipulated to yield the desired monocyclic N-substituted azetidine-2-carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity, and the resulting N-O bond in the initial product can be readily cleaved under reductive conditions. nih.govnih.gov

While the direct synthesis of 1-butylazetidine derivatives through this method is not extensively documented, the functionalized azetidine products can serve as versatile intermediates for subsequent N-alkylation to introduce the butyl group.

The reduction of azetidin-2-ones, commonly known as β-lactams, provides a reliable method for the synthesis of the corresponding azetidines. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and functional group tolerance.

Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are particularly effective reagents for the selective reduction of β-lactams to azetidines. This method is often straightforward and efficient for producing enantiopure azetidines from their corresponding β-lactam precursors. Lithium aluminum hydride (LiAlH₄) can also be used, although it is a more powerful and less selective reducing agent.

The synthesis of the required N-butyl-β-lactam precursor can be achieved through various methods, including the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine. By starting with an N-butyl imine, the desired 1-butyl-azetidin-2-one can be prepared and subsequently reduced to afford 1-butylazetidine.

Table 2: Ring-Forming Reactions for Azetidine Synthesis
MethodStarting MaterialKey Reagents/ConditionsProduct TypeReference
Intramolecular Alkylationγ-Halo-α-amino acid derivativeBase (e.g., K₂CO₃)N-Substituted azetidine-2-carboxylate researchgate.net
Intramolecular N-AlkylationProtected L-aspartic acid derivativeMicrowave heatingProtected azetidine-2-carboxylate pearson.com
[2+2] PhotocycloadditionImine and alkeneVisible light, photocatalystFunctionalized azetidine rsc.orgnih.gov
Reduction of β-LactamN-Substituted azetidin-2-oneAlH₂Cl or LiAlH₄N-Substituted azetidine

N-Alkylation Strategies for Introducing the Butyl Group

Once the azetidine-2-carboxylic acid core is constructed, the introduction of the butyl group onto the nitrogen atom is a critical step. This can be achieved through direct N-functionalization methodologies.

Direct N-alkylation of a pre-formed azetidine-2-carboxylic acid ester is a common strategy. This typically involves the reaction of the secondary amine with an alkylating agent, such as butyl bromide or butyl iodide, in the presence of a base. The choice of base and solvent is crucial to ensure efficient alkylation without promoting side reactions.

Alternatively, reductive amination provides a powerful method for N-alkylation. This two-step, one-pot process involves the reaction of the azetidine-2-carboxylic acid ester with butanal to form an intermediate iminium ion, which is then reduced in situ to the N-butyl azetidine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). Reductive amination using carboxylic acids as the electrophile in the presence of a silane reducing agent has also been reported as a practical method.

Table 3: N-Alkylation Strategies
MethodSubstrateReagentsProductReference
Direct N-AlkylationAzetidine-2-carboxylic acid esterButyl halide, Base (e.g., K₂CO₃)1-Butylazetidine-2-carboxylic acid esterGeneral Method
Reductive AminationAzetidine-2-carboxylic acid esterButanal, Reducing agent (e.g., NaBH(OAc)₃)1-Butylazetidine-2-carboxylic acid esterGeneral Method
Reductive Amination with Carboxylic AcidAmineButyric acid, Phenylsilane, Zn(OAc)₂N-Butyl amine

Photochemical Modifications for Alkyl Azetidine Synthesis

The synthesis of alkyl azetidines, including derivatives of azetidine-2-carboxylic acid, can be achieved through innovative photochemical methods. These approaches offer a powerful tool for C-C bond formation and functionalization under mild conditions. Research has demonstrated that photochemical modifications of azetidine-2-carboxylic acids can produce a variety of alkyl azetidines, which are valuable building blocks in medicinal chemistry. researchgate.netenamine.netacs.orgchemrxiv.org

One prominent strategy involves the photochemical functionalization of azetidine-2-carboxylic acids with alkenes. enamine.net This method allows for the direct introduction of alkyl substituents onto the azetidine ring. The reaction can be performed in both batch and flow setups, enabling scalability from milligram to multigram quantities, which is crucial for applications in drug discovery. researchgate.netenamine.netenamine.net The process typically utilizes a photocatalyst that, upon excitation with light (e.g., 365 nm or 450 nm), facilitates the reaction between the azetidine derivative and an alkene. enamine.net This direct functionalization provides a streamlined route to 2-substituted azetidine variants, which have been historically underexplored compared to their 3-substituted counterparts. enamine.net

The general applicability of this photochemical approach is highlighted by its successful use in preparing a range of alkyl azetidines, demonstrating its potential for creating diverse molecular scaffolds for pharmaceutical development. researchgate.netchemrxiv.org

Table 1: Overview of Photochemical Synthesis Parameters

Parameter Description Reference
Starting Materials Azetidine-2-carboxylic acids, Alkenes enamine.net
Reaction Type Photochemical Functionalization / Modification researchgate.netenamine.net
Setups Batch and Continuous Flow researchgate.netenamine.net
Scale Milligram to Multigram researchgate.netenamine.netchemrxiv.org

| Application | Generation of building blocks for drug discovery | researchgate.netacs.org |

Sequential Synthesis Approaches with Butyl Introduction (e.g., N-protection/deprotection followed by alkylation)

A more traditional and highly controllable method for synthesizing N-substituted azetidine-2-carboxylic acids like this compound involves a sequential approach. This strategy hinges on the temporary protection of the nitrogen atom within the azetidine ring, followed by its specific alkylation and subsequent deprotection.

The process begins with the selection of a suitable N-protecting group for the azetidine-2-carboxylic acid scaffold. A common protecting group used in similar syntheses is the benzhydryl group. nih.govumich.edu The synthesis of an intermediate like N-benzhydryl-azetidine-2-carboxylic acid is a key step. nih.govumich.edu This protected intermediate serves two main purposes: it prevents unwanted side reactions at the nitrogen atom and can facilitate purification.

Once the nitrogen is protected, the next step is the introduction of the butyl group. This is typically achieved through an N-alkylation reaction. The protected azetidine derivative is treated with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a suitable base. The base deprotonates the nitrogen (if it's a secondary amine after a previous step) or facilitates the substitution reaction, leading to the formation of the N-butyl bond.

Following the successful introduction of the butyl group, the protecting group(s) on both the nitrogen and the carboxylic acid (if it was also protected, for example, as a benzyl ester) are removed. nih.govumich.edu The choice of deprotection conditions is critical to ensure the integrity of the azetidine ring and the newly introduced N-butyl group. For instance, a benzhydryl group can be cleaved under mild hydrogenolysis conditions using a palladium on carbon (Pd/C) catalyst. umich.edu This sequential strategy allows for the precise and unambiguous construction of the target molecule, this compound, starting from the corresponding stereoisomer of azetidine-2-carboxylic acid.

Deracemization and Optical Resolution Techniques for Azetidine-2-carboxylic Acids

The production of enantiomerically pure azetidine-2-carboxylic acids is paramount for their use in pharmaceuticals. When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), deracemization or optical resolution techniques are required to isolate the desired stereoisomer. These methods separate the enantiomers, allowing for the isolation of compounds like the (2R) or (2S) form in high optical purity.

Optical resolution is a widely applied technique where a racemic mixture is separated into its constituent enantiomers. This can be achieved through various means, including the use of chiral resolving agents or, more advanced, through enzymatic methods. These techniques are crucial for accessing enantiopure chiral carboxylic acids, which are valuable intermediates in the synthesis of biologically active compounds. almacgroup.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Preferential Hydrolysis)

Enzymatic kinetic resolution is a powerful and environmentally benign method for resolving racemic mixtures of chiral compounds, including carboxylic acids and their esters. chemrxiv.org This technique utilizes the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. chemrxiv.orgmdpi.com

In the context of resolving racemic azetidine-2-carboxylic acid esters, a lipase can be used to selectively hydrolyze one of the enantiomeric esters to its corresponding carboxylic acid. For example, if a racemic mixture of methyl 1-butylazetidine-2-carboxylate is treated with a lipase, the enzyme might preferentially hydrolyze the (2R)-ester into this compound, while leaving the (2S)-ester largely untouched. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction.

Lipases are versatile biocatalysts that can perform hydrolysis, esterification, and transesterification reactions. chemrxiv.org The efficiency and enantioselectivity of a lipase-catalyzed resolution depend on several factors, including the specific lipase used (e.g., from Candida antarctica or Burkholderia cepacia), the solvent, temperature, and the nature of the substrate. almacgroup.comchemrxiv.orgnih.gov Researchers often screen a variety of lipases and reaction conditions to optimize the resolution process, aiming for a high enantiomeric excess (ee) of both the product and the remaining substrate. almacgroup.com This method is highly valued in the pharmaceutical industry due to its mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical resolutions. mdpi.com

Table 2: Key Aspects of Lipase-Catalyzed Kinetic Resolution

Feature Description Reference
Biocatalyst Lipases (e.g., from Candida antarctica, Burkholderia cepacia) chemrxiv.orgnih.gov
Principle Preferential enzymatic reaction (e.g., hydrolysis) on one enantiomer in a racemic mixture. chemrxiv.orgmdpi.com
Substrates Racemic esters of carboxylic acids. almacgroup.comnih.gov
Outcome Separation of enantiomers, yielding one as the acid and the other as the unreacted ester. mdpi.com
Advantages High enantioselectivity, mild reaction conditions, environmentally friendly. almacgroup.commdpi.com

| Optimization | Dependent on enzyme choice, solvent, temperature, and substrate structure. | almacgroup.comchemrxiv.org |

Chemical Reactivity and Derivatization Pathways of N Alkyl Azetidine 2 Carboxylic Acids

Strain-Release Reactivity of the Four-Membered Ring

Azetidines, as four-membered heterocycles, possess significant ring strain (approximately 25.2 kcal/mol), which is a primary driver of their reactivity. rsc.org This strain, while making the ring susceptible to opening, also renders it more stable and easier to handle than the more strained three-membered aziridines. rsc.orgrsc.org This characteristic reactivity can be harnessed for various synthetic applications, including nucleophilic ring-opening and ring expansion reactions. numberanalytics.com

The strained N-C bonds of the azetidine (B1206935) ring are susceptible to cleavage by nucleophiles. This process, known as nucleophilic ring-opening, alleviates the ring strain and results in the formation of linear γ-amino acid derivatives. The reaction is often facilitated by acid catalysis, which activates the ring towards nucleophilic attack. msu.edu

For instance, the azetidine ring can be opened by various nucleophiles, a reaction that is of significant interest in medicinal and pharmaceutical chemistry. researchgate.net In the case of azetidine-2-carboxylic acid esters, activation of the nitrogen atom, for example, by quaternization to form an azetidinium salt, significantly enhances the ring's susceptibility to nucleophilic attack. Site-selective ring-opening of such activated intermediates with halide nucleophiles has been demonstrated, yielding γ-halo-α-amino acid derivatives. researchgate.net

Enzymatic ring-opening is also a known pathway. L-azetidine-2-carboxylate hydrolase (A2CH), found in certain bacteria like Pseudomonas sp. strain A2C, catalyzes the hydrolytic opening of the (S)-azetidine-2-carboxylic acid ring to produce 2-hydroxy-4-aminobutyric acid. nih.gov This highly specific enzymatic reaction highlights the biological relevance of azetidine ring cleavage as a detoxification mechanism. nih.govrsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

Azetidine DerivativeNucleophile/ReagentProduct TypeReference
(S)-Azetidine-2-carboxylic acidL-azetidine-2-carboxylate hydrolase (A2CH)2-Hydroxy-4-aminobutyric acid nih.gov
Azetidinium SaltsHalide Anions (e.g., Cl⁻, Br⁻, I⁻)γ-Halo-α-amino acids researchgate.net
N-Tosyl Aziridine-2-carboxylateWittig ReagentsUnsaturated α-amino acids (via ylide intermediate) rsc.org

The strain energy of the azetidine ring can also drive reactions that expand the four-membered ring into larger, more stable five- or six-membered heterocycles. These transformations are valuable for synthesizing pyrrolidine (B122466) and piperidine (B6355638) derivatives, which are prevalent scaffolds in pharmaceuticals.

One strategy involves the reaction of azetidines with diazo compounds in the presence of a metal catalyst, such as copper or rhodium complexes, leading to a one-carbon ring expansion to form pyrrolidines. nih.gov Another approach is the photochemical rearrangement of azetidine ketones, which can undergo intramolecular hydrogen abstraction followed by ring closure and rearrangement to yield pyrroles. bhu.ac.in

More recently, acid-mediated ring expansions have been developed. For example, N-protected 2-ester-2-arylazetidines can be converted into 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with a Brønsted acid, demonstrating a rapid and high-yielding transformation at room temperature. acs.org

Carboxyl Group Transformations

The carboxylic acid moiety at the C2 position of (2R)-1-Butylazetidine-2-carboxylic acid offers a versatile handle for a wide array of chemical modifications, mirroring the reactivity of standard α-amino acids. ucalgary.calibretexts.org

The carboxyl group can be readily converted into other common carboxylic acid derivatives through standard synthetic protocols. libretexts.org

Esters are typically formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

Amides are synthesized by coupling the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the formation of the amide bond. libretexts.org

Acid chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. bhu.ac.inlibretexts.org The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives.

Table 2: General Transformations of the Carboxyl Group

Target DerivativeTypical ReagentsReaction TypeReference
EsterAlcohol (e.g., MeOH, EtOH), H⁺ catalystFischer Esterification libretexts.org
AmideAmine (R-NH₂), DCCAmide Coupling libretexts.org
Acid ChlorideThionyl Chloride (SOCl₂)Acyl Halogenation libretexts.org

Removal of the carboxyl group (decarboxylation) is another important transformation. The Krapcho decarboxylation is a well-known method applicable to α-substituted esters, often conducted in a dipolar aprotic solvent with salts. oup.com Oxidative decarboxylation provides a pathway to β-lactams (2-azetidinones). For instance, treatment of N-substituted azetidine-2-carboxylic acids with lithium diisopropylamide (LDA) can form a dicarbanion intermediate, which upon oxidation, leads to the formation of the corresponding β-lactam ring. bhu.ac.in

Stereoselective Functionalization of the Azetidine Core

Introducing substituents onto the azetidine ring while controlling the stereochemistry is a key challenge and an area of active research. The pre-existing stereocenter at C2 in this compound can influence the stereochemical outcome of reactions at other positions on the ring.

Recent advances have focused on the C-H functionalization of azetidines. For example, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines from acyclic precursors. rsc.org Furthermore, the development of multicomponent reactions driven by strain-release, such as those involving highly strained azabicyclo[1.1.0]butane intermediates, allows for the modular and diverse synthesis of substituted azetidines. bris.ac.uknih.gov These methods provide powerful tools for creating complex, three-dimensional structures based on the azetidine scaffold, which is highly desirable in drug discovery. nih.gov The stereoselective synthesis of azetidine-2-carboxylic acid itself has been achieved through routes involving malonic ester intermediates and key steps like diastereoselective protonation to set the desired stereochemistry. oup.com

C-H Activation and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules through their C-H bonds, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov For saturated heterocycles like azetidines, direct C-H activation presents a highly efficient route for introducing molecular diversity.

Recent advancements have demonstrated a strategy combining C-H activation with subsequent decarboxylative functionalization to achieve modular, stereocontrolled access to difunctionalized carbon frameworks. nih.gov Specifically for the azetidine core, research has shown that N-protected azetidine-2-carboxylic acids can undergo palladium-catalyzed Cβ–H arylation. nih.gov This process typically involves using an amide as a directing group to facilitate the activation of a specific C-H bond. Following the C-H activation step, the directing group can be removed to yield the functionalized carboxylic acid, which can then be used in further transformations. nih.gov

This two-step sequence allows for the creation of enantiopure, highly substituted azetidine scaffolds that are valuable in medicinal chemistry. nih.gov The ability to functionalize the C-H bonds of the azetidine ring without pre-functionalization simplifies synthetic routes and expands the accessible chemical space. nih.govnih.gov

Table 1: C-H Activation and Functionalization of Azetidine Cores

This table illustrates the general strategy for C-H activation on an N-protected azetidine-2-carboxylic acid derivative, leading to a functionalized intermediate.

StepReaction TypeReagents & ConditionsOutcomeReference
1Directed Cβ–H ArylationAmide (1 eq), Aryl-I (3 eq), Pd(OAc)₂ (10 mol %), AgOAc (2 eq), 110 °CArylated azetidine amide intermediate nih.gov
2Directing Group RemovalBoc₂O (20 eq), DMAP (3 eq); then LiOH·H₂O (2 eq), 30% H₂O₂Arylated N-Boc-azetidine-2-carboxylic acid nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Giese)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govyoutube.comyoutube.com For derivatives of this compound, these reactions provide powerful tools for diversification, particularly following an initial C-H activation step.

Once an azetidine core has been functionalized via C-H arylation, the resulting intermediate can be readily diversified using a range of classic cross-coupling reactions. nih.gov

Suzuki Coupling: This reaction pairs an organoboron species (like a boronic acid) with an organohalide. In the context of azetidines, an arylated intermediate derived from azetidine-2-carboxylic acid can be converted into a suitable coupling partner and reacted with various boronic acids to introduce diverse aryl or heteroaryl groups. nih.govreddit.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. researchgate.net It is known for its high reactivity and functional group tolerance. Arylated intermediates from N-protected azetidine-2-carboxylic acid have been successfully elaborated using Negishi protocols, expanding the range of accessible substituents. nih.govnih.gov

Giese Reaction: While traditionally defined as the radical addition of a carbon-centered radical to an electron-deficient alkene, the Giese reaction can be integrated into these pathways. nih.govchem-station.com After initial C-H activation and conversion of the carboxylic acid to a radical precursor, the resulting azetidine-derived radical can be added to a Michael acceptor in a Giese-type fashion to forge new C-C bonds. nih.gov This showcases how palladium catalysis and radical chemistry can be merged to create complex molecular architectures.

Table 2: Palladium-Catalyzed and Related Diversification of Azetidine Scaffolds

This table summarizes key cross-coupling reactions used to functionalize the azetidine ring, often starting from an activated precursor.

ReactionCoupling PartnersCatalyst System (Typical)Resulting BondReference
Suzuki Organoboronic acid + OrganohalidePd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²) nih.govyoutube.com
Negishi Organozinc reagent + OrganohalidePd(0) catalyst (e.g., Pd(OAc)₂)C(sp²)-C(sp²) or C(sp²)-C(sp³) nih.govresearchgate.net
Giese Alkyl radical + Activated AlkeneRadical initiator (e.g., photoredox)C(sp³)-C(sp³) nih.govnih.govchem-station.com

Photochemical Decarboxylative Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. digitellinc.comacs.org Carboxylic acids are excellent precursors for this chemistry, as they can undergo facile decarboxylation upon single-electron oxidation to generate carbon-centered radicals, with carbon dioxide as the only byproduct. rsc.org This approach has been successfully applied to N-alkyl azetidine-2-carboxylic acids, providing a direct route to 2-alkylated azetidines.

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst oxidizes the carboxylate (formed from the carboxylic acid and a base), which then undergoes rapid decarboxylation to form an α-amino radical at the C2 position of the azetidine ring. chemrxiv.orgacs.org This highly reactive intermediate can then be trapped by a variety of radical acceptors.

A notable application of this strategy is the direct photochemical modification of azetidine-2-carboxylic acids with alkenes. chemrxiv.org This decarboxylative Giese-type reaction has been systematically studied and can be performed in both batch and flow reactors, enabling preparations from milligram to multigram scales. The resulting alkylated azetidines are valuable building blocks for drug discovery, with functionalities such as sulfonyl fluorides, boropinacolates, and PROTAC linkers being successfully introduced. chemrxiv.org Studies have shown that even sterically demanding tertiary benzylic azetidine radicals can be generated and successfully reacted with activated alkenes. digitellinc.comacs.orgresearchgate.net

Table 3: Photochemical Decarboxylative Functionalization of Azetidine-2-Carboxylic Acids

This table outlines the scope of the photochemical decarboxylative reaction with various alkenes to produce functionalized azetidines.

Azetidine PrecursorAlkene PartnerPhotocatalyst (Typical)Product TypeReference
N-Boc-azetidine-2-carboxylic acidVinyl BoronateIr[dF(CF₃)ppy]₂(dtbpy)PF₆Bpin-substituted azetidine chemrxiv.org
N-Boc-azetidine-2-carboxylic acid4-Vinyl PyridineNot specified2-(pyridin-4-yl)ethyl-azetidine chemrxiv.org
3-Aryl-azetidine-3-carboxylic acidActivated AlkenesNot specified3-Aryl-3-alkyl substituted azetidine digitellinc.comacs.org
N-Boc-azetidine-2-carboxylic acidAcrylamidesIr[dF(CF₃)ppy]₂(dtbpy)PF₆γ-amino amide derivative acs.org

Conformational Analysis and Spectroscopic Characterization of 2r 1 Butylazetidine 2 Carboxylic Acid

The three-dimensional structure and flexibility of (2R)-1-Butylazetidine-2-carboxylic acid are dictated by the interplay of its azetidine (B1206935) ring, butyl group, and carboxylic acid moiety. Computational chemistry provides powerful tools to explore the molecule's accessible conformations and energy landscape.

Computational Chemistry Approaches for Conformational Space Exploration

To delineate the preferred three-dimensional arrangements of this compound, a variety of computational methods are employed. These techniques allow for the calculation of structural, electronic, and thermodynamic properties, providing a detailed picture of the molecule's conformational preferences. researchgate.net

Quantum mechanical calculations are essential for accurately describing the electronic structure and energies of different molecular conformations. Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its balance of computational cost and accuracy. chemrxiv.orgnih.govrsc.org Functionals such as B3LYP or M06-2X, paired with basis sets like 6-311+G(d,p), are commonly used to optimize geometries and calculate the relative energies of various conformers in both gas phase and solution, often simulated with a Polarizable Continuum Model (PCM). nih.gov Such calculations can identify the most stable conformers by locating the minima on the potential energy surface. nih.gov For instance, DFT has been successfully used to elucidate the chemo-, regio-, and stereoselectivity in reactions involving heterocyclic compounds. nih.gov

Second-order Møller-Plesset perturbation theory (MP2) offers a higher level of theory for capturing electron correlation effects, which can be critical for accurately calculating interaction energies and conformational energy differences. arxiv.orgnih.gov While more computationally demanding than DFT, MP2 calculations, often with correlation-consistent basis sets, serve as a benchmark for validating DFT results and provide more reliable charge distributions and geometric parameters. nih.govarxiv.org The reactivity of specific functional groups, for instance, can be justified by analyzing bond strengths derived from MP2 calculations. nih.gov

Table 1: Typical Parameters for Quantum Mechanical Calculations

Parameter Typical Selection Purpose
Method DFT, MP2 To calculate electronic structure and energy.
Functional (for DFT) B3LYP, M06-2X Approximates the exchange-correlation energy.
Basis Set 6-311+G(d,p), cc-pVTZ Describes the atomic orbitals used in the calculation.
Solvation Model PCM, SMD To simulate the effects of a solvent on the molecule.
Task Geometry Optimization, Frequency Calculation To find stable structures and confirm they are minima.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, revealing how it explores its conformational space in a simulated environment, typically water. technologynetworks.com These simulations solve Newton's laws of motion for the atoms in the system, governed by a molecular mechanics force field. researchgate.nettechnologynetworks.com

For proline analogs like azetidine-2-carboxylic acid (Aze), specific force field parameterization is crucial for accurate simulations. nih.gov Studies have successfully parameterized Aze for the GROMOS force field for use in simulations with GROMACS, a popular MD software package. nih.govacs.org An MD simulation would typically involve solvating the molecule in a water box (e.g., using the TIP3P water model), followed by energy minimization and equilibration, and then a production run of sufficient length (e.g., nanoseconds) to sample conformational transitions. nih.govacs.org Analysis of the MD trajectory can reveal preferential positions, hydrogen bonding patterns, and the propensity for conformational changes, such as peptide bond isomerization in peptide-like structures. nih.gov

Table 2: Illustrative Parameters for Molecular Dynamics Simulations

Parameter Example Value/Type Purpose
Software GROMACS, AMBER To run the simulation.
Force Field GROMOS, OPLS-AA/L Defines the potential energy function of the system. acs.org
Water Model TIP3P Explicitly represents solvent molecules. acs.org
Simulation Time 20-100 ns Duration of the simulation to observe dynamic events. researchgate.netnih.gov
Ensemble NVT, NPT Controls thermodynamic variables like temperature and pressure.
Analysis RMSD, Hydrogen Bonds To quantify structural stability and interactions. researchgate.net

The conformational freedom of this compound is primarily associated with the puckering of the azetidine ring and the rotation around the single bonds of the N-butyl group. To understand the energetic favorability of these motions, a potential energy surface (PES) can be constructed. nih.gov This is achieved by systematically rotating key dihedral angles (torsions) and performing QM energy calculations at each step. nih.gov

The resulting energy landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. nih.govnih.gov This analysis helps to quantify the strain energy associated with certain conformations. For instance, the azetidine ring itself possesses significant ring-strain energy (approximately 25.2 kcal/mol), which influences its geometry and reactivity. researchgate.net Higher energy values on the landscape indicate increased strain or resistance to rotation, while lower energy values signify more stable conformations. researchgate.net

Chirality and Stereochemical Integrity in N-Alkyl Azetidine-2-carboxylic Acids

The presence of a stereocenter at the C2 position is a defining feature of this compound. Maintaining the integrity of this (2R) configuration is critical for its intended biological or chemical function.

The stereochemical stability of the C2 chiral center is influenced by several factors related to the structure and chemical environment. The inherent ring strain of the azetidine scaffold makes it more susceptible to ring-opening reactions compared to larger heterocycles like pyrrolidine (B122466), which can potentially compromise the chiral center. rsc.orgrsc.orgnih.gov

Studies on the metalation of N-alkyl azetidines have shown that the α-lithiated intermediate can be configurationally labile, meaning it can undergo inversion of stereochemistry at the C2 carbon under certain experimental conditions (e.g., with organolithium bases). uniba.itmdpi.com This suggests that strongly basic conditions could pose a risk to the stereochemical integrity of the (2R) center. The racemization of α-substituted carboxylic acids is often a base-catalyzed process involving the deprotonation of the α-hydrogen. ru.nl Furthermore, the nature of the N-substituent can play a role; electron-donating groups have been shown to activate similar heterocyclic rings for decomposition, which could affect stability. acs.org

Table 3: Factors Potentially Affecting the Stereochemical Stability of the C2 Center

Factor Description Potential Impact
Ring Strain The inherent energy of the four-membered ring. researchgate.net Can drive ring-opening reactions, potentially leading to loss of stereochemistry. acs.org
Base-Catalyzed Racemization Deprotonation at the C2 position under basic conditions. ru.nl Can lead to inversion of the stereocenter and formation of a racemic mixture.
Configurational Lability Instability of intermediates, such as C2-lithiated species. uniba.itmdpi.com Can lead to stereoconvergence to the thermodynamically more stable isomer during a reaction. mdpi.com
N-Substituent Effects Electronic properties of the N-butyl group. Electron-donating groups can influence ring stability and reactivity. acs.org
Temperature Thermal energy supplied to the system. Higher temperatures can provide the energy needed to overcome activation barriers for racemization. ru.nl

Computational chemistry, particularly DFT, is a powerful tool for predicting the stereochemical outcome of synthetic reactions that form or modify chiral centers. nih.gov By modeling the reaction pathways leading to different stereoisomers, it is possible to calculate the activation energies (ΔG‡) for each competing transition state. researchgate.net

According to transition state theory, the pathway with the lower activation energy will be kinetically favored, leading to the major product. This approach has been successfully applied to rationalize the stereoselectivity of various reactions, including the synthesis of substituted azetidines and the regioselectivity of their ring-expansion reactions. uniba.itnih.gov For example, in the synthesis of azetidines, DFT calculations can explain why the formation of a thermodynamically less favorable four-membered ring can be kinetically preferred over a five-membered ring under specific conditions. This predictive power is invaluable for designing stereoselective syntheses of complex molecules like this compound.

Influence of N-Butyl Substitution on Ring Conformation and Flexibility

The azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. The degree of puckering and the barrier to ring inversion are sensitive to the nature of the substituents on the nitrogen and carbon atoms. In the case of azetidine itself, gas-phase electron diffraction studies have determined a dihedral angle of 37°, indicating a significantly puckered ring. rsc.org The presence of an N-butyl group is expected to influence this puckering due to its steric bulk.

The flexibility of the azetidine ring in N-alkylated derivatives is a key characteristic. Compared to the more rigid five-membered ring of proline, the four-membered azetidine ring in azetidine-2-carboxylic acid and its derivatives generally exhibits greater flexibility. researchgate.net This increased flexibility arises from lower torsional barriers and reduced non-bonded interactions within the ring. The N-butyl group, while sterically demanding, is not expected to completely restrict this inherent flexibility but rather to modulate the conformational landscape, favoring certain puckered states over others.

The orientation of the C2-carboxylic acid group is also influenced by the N-butyl substituent. The interplay between the steric requirements of the butyl group and the carboxylic acid group, along with potential intramolecular hydrogen bonding, will determine the preferred rotameric state of the C2-substituent relative to the ring.

Detailed Research Findings:

While direct experimental studies on the conformational analysis of this compound are scarce, insights can be drawn from studies on analogous compounds. For instance, NMR spectroscopic studies on various N-substituted azetidines provide valuable information on their conformational preferences in solution.

In a study on the lithiation of N-Boc-2-phenylpyrrolidine and -piperidine, the rotational barrier of the N-tert-butoxycarbonyl (Boc) group was investigated using variable-temperature ¹H NMR spectroscopy. mdpi.com Although these are five- and six-membered rings, the study highlights the impact of a bulky N-substituent on the dynamics of the heterocyclic ring system. It was found that the rotation of the Boc group was significantly slower in the 2-lithiated pyrrolidine compared to the piperidine (B6355638), with a half-life of approximately 3.5 minutes at -50 °C for the pyrrolidine. mdpi.com This suggests that the interplay between a bulky N-substituent and other ring substituents can lead to restricted rotation and specific conformational preferences.

Furthermore, studies on the synthesis of various functionalized azetidines often report spectroscopic data that can be used to infer conformational features. For example, the chemical shifts of the ring protons and carbons in ¹H and ¹³C NMR spectra are sensitive to the ring's geometry.

Interactive Data Tables:

Due to the lack of direct experimental data for this compound, the following tables present typical spectroscopic data for related N-substituted azetidine and carboxylic acid compounds to provide a basis for expected values.

Table 1: Typical ¹H NMR Chemical Shift Ranges for N-Alkylated Azetidine Ring Protons

ProtonChemical Shift (ppm)MultiplicityNotes
H23.5 - 4.5mThe proton at the carbon bearing the carboxylic acid group is expected to be deshielded.
H3 (axial)2.0 - 2.8mThe chemical shifts of the C3 protons are influenced by the ring puckering and the substituent at C2.
H3 (equatorial)2.5 - 3.5mThe chemical shifts of the C3 protons are influenced by the ring puckering and the substituent at C2.
H4 (axial)3.0 - 3.8mThe protons on the carbon adjacent to the nitrogen are deshielded.
H4 (equatorial)3.5 - 4.2mThe protons on the carbon adjacent to the nitrogen are deshielded.
N-CH₂-2.8 - 3.5tProtons of the methylene (B1212753) group of the N-butyl substituent attached to the nitrogen.

Note: These are approximate ranges based on data for various N-alkylated azetidines and are subject to solvent and substituent effects.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for N-Alkylated Azetidine-2-carboxylic Acid

CarbonChemical Shift (ppm)Notes
C=O170 - 185The chemical shift of the carboxylic acid carbonyl carbon. libretexts.org
C255 - 70The carbon atom bearing the carboxylic acid group.
C320 - 35The methylene carbon of the azetidine ring.
C450 - 65The methylene carbon adjacent to the nitrogen atom.
N-CH₂-50 - 60The methylene carbon of the N-butyl substituent attached to the nitrogen.
-CH₂-CH₂-CH₃25 - 35The second methylene carbon of the N-butyl group.
-CH₂-CH₃13 - 15The methyl carbon of the N-butyl group.
-CH₃~14The terminal methyl carbon of the N-butyl group.

Note: These are approximate ranges based on data for various N-alkylated azetidines and carboxylic acids and are subject to solvent and substituent effects. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding. libretexts.org
C=O (Carboxylic Acid)1700 - 1725StrongThe position can be influenced by hydrogen bonding. libretexts.org
C-N Stretch1100 - 1250MediumAssociated with the azetidine ring.
C-H Stretch (Alkyl)2850 - 2960StrongFrom the N-butyl group and azetidine ring protons.

Note: These are general ranges and can be influenced by the specific molecular environment and physical state of the sample.

Applications in Advanced Organic Synthesis As a Chiral Synthon

Building Block for Complex Nitrogenous Heterocycles

The azetidine (B1206935) ring is a recurring motif in a variety of natural products and synthetic compounds with significant biological activity. mdpi.com (2R)-1-Butylazetidine-2-carboxylic acid serves as a valuable starting point for the synthesis of more complex nitrogen-containing heterocyclic systems. The functional groups on the azetidine ring, the carboxylic acid and the secondary amine (after potential N-debutylation), provide handles for a range of chemical transformations.

The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.govresearchgate.netbroadinstitute.org For instance, the azetidine core can be elaborated through intramolecular cyclization reactions to construct bicyclic and polycyclic scaffolds. These complex heterocycles are of interest in medicinal chemistry due to their three-dimensional shapes, which can lead to improved pharmacological properties. The synthesis of azetidines and their subsequent conversion into more complex structures, such as β-lactams (azetidin-2-ones), are important transformations in the preparation of pharmaceutically active compounds. beilstein-journals.org

Type of Heterocycle Synthetic Strategy Significance
Fused HeterocyclesIntramolecular cyclization reactionsAccess to novel chemical space for drug discovery
Bridged HeterocyclesRing-closing metathesis from functionalized azetidines nih.govCreation of rigid scaffolds with defined stereochemistry
Spirocyclic HeterocyclesFunctional group manipulation and subsequent cyclization acs.orgresearchgate.netDevelopment of lead-like molecules for CNS targets nih.govbroadinstitute.orgnih.gov
β-LactamsCyclization of β-aminoesters derived from azetidines beilstein-journals.orgCore structures of many antibiotic drugs

Precursor to Enantiopure Amines and Amino Acid Analogues

These non-natural amino acids are valuable tools in peptide chemistry and drug design. mdpi.com Their incorporation into peptides can induce specific secondary structures or increase resistance to enzymatic degradation. The synthesis of tetrapeptides containing azetidine-2-carboxylic acid has been shown to influence peptide bond conformation. umich.edu Furthermore, azetidine-2-carboxylic acid can serve as a proline mimic in biosynthetic pathways, enabling the creation of novel peptide analogues. nih.gov

Product Class Synthetic Approach Application
Enantiopure AminesReductive cleavage of the azetidine ringChiral auxiliaries and building blocks in asymmetric synthesis
Amino Acid AnaloguesRing modification and functional group interconversionIncorporation into peptidomimetics and bioactive molecules mdpi.com
Peptide AnaloguesSolid-phase peptide synthesisProbing protein structure and function, enhancing metabolic stability umich.edu

Role in Catalytic Asymmetric Reactions (e.g., as a Ligand Component)

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. This compound and its derivatives can be employed as chiral ligands in a variety of metal-catalyzed and organocatalytic reactions. The nitrogen atom and the carboxylic acid group can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

The development of catalytic asymmetric reactions is crucial for the efficient synthesis of chiral molecules. nih.govresearchgate.net For example, ligands derived from chiral amino acids have been used in the enantioselective reduction of ketones and in Michael additions. researchgate.net The rigid conformation of the azetidine ring can impart a high degree of stereocontrol in these transformations. The use of such ligands can lead to high yields and excellent enantioselectivities in the synthesis of valuable chiral intermediates. nih.gov

Reaction Type Role of Azetidine Derivative Example
Asymmetric HydrogenationChiral ligand for a metal catalystEnantioselective reduction of C=C double bonds google.com
Asymmetric AcetalizationChiral organocatalyst componentEnantioselective construction of chiral acetals nih.govresearchgate.net
Asymmetric Michael AdditionChiral ligand or organocatalystStereoselective formation of carbon-carbon bonds researchgate.net
Asymmetric Aldol ReactionChiral ligand influencing transition state geometrySynthesis of chiral β-hydroxy ketones

Diversity-Oriented Synthesis Utilizing Azetidine Scaffolds

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The azetidine scaffold derived from this compound is an excellent starting point for DOS due to its inherent three-dimensionality and the potential for functionalization at multiple points. acs.orgbroadinstitute.org

By applying a series of branching reaction pathways to a common azetidine core, a wide range of molecular skeletons can be generated, including fused, bridged, and spirocyclic systems. nih.govresearchgate.netnih.gov This approach allows for the rapid exploration of chemical space and the identification of novel bioactive compounds. For instance, a library of over 1900 spirocyclic azetidines has been synthesized using solid-phase techniques, demonstrating the utility of this scaffold in generating large and diverse compound collections. acs.orgbroadinstitute.orgnih.gov

DOS Library Feature Synthetic Strategy Outcome
Skeletal DiversityParallel synthesis of fused, bridged, and spirocyclic scaffolds acs.orgresearchgate.netAccess to a wide range of 3D molecular shapes
Substituent DiversityFunctionalization of the azetidine core with various building blocksFine-tuning of physicochemical and biological properties
Stereochemical DiversityUse of different stereoisomers of the azetidine starting materialExploration of stereochemistry-activity relationships
High-Throughput SynthesisSolid-phase synthesis methodologies broadinstitute.orgnih.govRapid generation of large compound libraries for screening

Integration into Peptidomimetics and Engineered Biomolecules

Design and Synthesis of Peptidomimetics Incorporating N-Alkyl Azetidine-2-carboxylic Acid Moieties

The design of peptidomimetics containing N-alkyl azetidine-2-carboxylic acid moieties, such as the 1-butyl derivative, is driven by the goal of creating molecules that mimic or block the biological effects of natural peptides but with improved pharmacological profiles. The four-membered azetidine (B1206935) ring imposes significant conformational constraints on the peptide backbone, which can be leveraged to stabilize specific secondary structures like turns or helices, crucial for biological activity. The N-alkyl substituent, in this case, a butyl group, adds hydrophobicity and can engage in specific interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity.

The synthesis of the core L-azetidine-2-carboxylic acid (L-Aze) has been achieved through various routes, often starting from precursors like L-aspartic acid or L-homoserine. clockss.org An efficient, chromatography-free, multigram-scale synthesis starting from L-aspartic acid has been developed, making the precursor more accessible for further derivatization. clockss.org The synthesis involves several steps including protection, esterification, reduction, and intramolecular cyclization to form the azetidine ring. clockss.org

Once the L-azetidine-2-carboxylic acid is obtained, N-alkylation to produce derivatives like (2R)-1-Butylazetidine-2-carboxylic acid can be performed. A common strategy involves the N-alkylation of a suitable ester of azetidine-2-carboxylic acid (e.g., the tert-butyl ester) with an alkyl halide, such as 1-iodobutane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). clockss.org The synthesis of peptidomimetics then proceeds by incorporating this N-alkylated amino acid into peptide chains using standard peptide coupling techniques. nih.govnih.gov For example, a novel series of peptidomimetic aldehydes was designed and synthesized to target viral proteases, demonstrating the utility of such modified amino acids in drug design. nih.gov

A key intermediate in earlier syntheses was N-benzhydryl-L-azetidine-2-carboxylic acid, formed by the partial hydrogenation of N-benzhydryl-2-carbobenzyloxyazetidine. nih.gov This intermediate proved useful for subsequent incorporation into peptide chains. nih.gov

Starting MaterialKey StepsFinal Product (Example)Reference
L-Aspartic AcidProtection, esterification, reduction, intramolecular cyclizationL-Azetidine-2-carboxylic acid clockss.org
N-benzhydryl-2-carbobenzyloxyazetidinePartial hydrogenationN-benzhydryl-L-azetidine-2-carboxylic acid nih.gov
tert-Butyl L-azetidine-2-carboxylateN-alkylation with an alkyl halide (e.g., 1-iodobutane)tert-Butyl (2R)-1-Butylazetidine-2-carboxylate clockss.org

Conformational Effects of this compound Residues in Peptides

The substitution of natural amino acids with this compound profoundly influences the conformational landscape of a peptide. The rigid four-membered ring restricts the possible values of the backbone dihedral angles, particularly the phi (φ) angle, thereby pre-organizing the peptide into a more defined conformation.

The incorporation of azetidine-2-carboxylic acid (Aze) residues can significantly perturb the secondary structure of peptides. nih.gov In studies on proline-containing polypeptides, the introduction of an Aze residue into a sequence of three consecutive proline residues was found to disrupt the typical secondary structure observed in the parent proline peptide. nih.gov

Conversely, specific sequences containing Aze can adopt well-defined structures. For instance, the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp was shown to have an all-cis peptide bond conformation with torsion angles compatible with a left-handed helix when analyzed in trifluoroethanol. nih.gov This demonstrates that the azetidine ring, despite its smaller size compared to proline's pyrrolidine (B122466) ring, can effectively induce specific helical folds. The N-butyl group in this compound would further influence these structures through steric and hydrophobic effects, although specific data on its impact on helicity is limited.

Flexibility: Peptides containing Aze are generally more flexible than the corresponding proline-containing peptides. nih.gov This increased flexibility arises from a reduction in the steric clashes between the ring atoms and adjacent residues that are more pronounced with the larger five-membered proline ring. nih.gov

Conformational Energy: The collagen-like extended conformation is energetically less favorable for an Aze residue compared to a proline residue. nih.gov This difference helps to explain why the incorporation of Aze into collagen destabilizes its triple-helical structure. nih.gov

Stability: The increased flexibility of Aze-containing peptides can lead to an entropic effect that reduces the stability of ordered polypeptide conformations relative to a disordered state. nih.gov

FeatureAzetidine-2-carboxylic Acid (Aze)Proline (Pro)Reference
Ring Size4-membered5-membered nih.gov
Peptide FlexibilityMore flexibleLess flexible nih.gov
Favorability of Extended ConformationLess favorableMore favorable nih.gov
Effect on Collagen Triple HelixDestabilizingStabilizing nih.gov
Induced Secondary StructureCan induce left-handed helices (e.g., in Boc-(L-Aze-L-Pro)2-Opcp)Induces polyproline helices (PPI or PPII) nih.gov

The isomerization of the amide bond preceding a cyclic imino acid (Xaa-Pro) is a critical conformational switch in many biological processes. The incorporation of azetidine-2-carboxylic acid also strongly influences this equilibrium.

Research on tetrapeptides has shown that the sequence context is crucial. nih.gov As mentioned, the peptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an exclusively all-cis peptide bond conformation in trifluoroethanol. nih.gov In contrast, the isomeric peptide Boc-(L-Pro)3-L-Aze-Opcp was determined to have a mixture of both cis and trans peptide bonds in either chloroform (B151607) or trifluoroethanol. nih.gov This indicates that while proline has a general, albeit modest, preference for the trans conformation, the introduction of an azetidine residue can significantly shift this equilibrium, in some cases strongly favoring the cis form. The N-butyl group would likely introduce additional steric hindrance that could further influence the cis/trans ratio, potentially favoring the trans conformation to alleviate clashes between the butyl chain and the preceding residue's side chain, though this is speculative without direct experimental data.

Strategies for Incorporation into Peptide Chains

The integration of this compound into peptide sequences relies on established chemical synthesis methodologies. The choice between solution-phase and solid-phase synthesis depends on the desired length of the peptide, the scale of the synthesis, and the specific sequence.

Solution-Phase Peptide Synthesis (SPPSy): This classical approach involves coupling amino acids sequentially in a homogenous solution. slideshare.net Each intermediate dipeptide, tripeptide, etc., is isolated and purified before the next coupling step. Traditional solution-phase synthesis was used to prepare tetrapeptides containing L-azetidine-2-carboxylic acid, such as Boc-(L-Pro)3-L-Aze-Opcp. nih.gov This method is advantageous for large-scale synthesis of short peptides and allows for detailed characterization of intermediates. However, it is labor-intensive and time-consuming due to the repeated purification steps. masterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS has become the standard method for synthesizing peptides. masterorganicchemistry.combeilstein-journals.org The C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added sequentially. beilstein-journals.org All excess reagents and by-products are removed by simple filtration and washing, which greatly simplifies the process and allows for automation. beilstein-journals.orgrsc.org

The incorporation of this compound via SPPS would typically use the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. beilstein-journals.orgrsc.org The N-butylated azetidine amino acid would be N-terminally protected with the base-labile Fmoc group. This building block is then coupled to the growing peptide chain on the solid support using standard coupling reagents (e.g., HBTU, HATU). After coupling, the Fmoc group is removed with a mild base (e.g., piperidine (B6355638) in DMF), and the cycle is repeated with the next amino acid. rsc.org This methodology allows for the rapid generation of peptides incorporating the azetidine residue. researchgate.net A combined solid-phase and solution approach can also be utilized, where protected peptide fragments are synthesized on a solid support, cleaved, and then coupled together in solution to form a larger peptide. nih.gov

ParameterSolution-Phase SynthesisSolid-Phase SynthesisReference
Principle Reactions occur in a homogeneous solution.Peptide is anchored to an insoluble polymer resin. slideshare.netbeilstein-journals.org
Purification Required after each coupling step (e.g., chromatography, crystallization).Excess reagents removed by washing and filtration. Final purification after cleavage from resin. beilstein-journals.org
Automation Difficult to automate.Easily automated. beilstein-journals.org
Speed Slower, more labor-intensive.Faster, less labor-intensive. masterorganicchemistry.comunibo.it
Scalability Well-suited for large-scale synthesis of short peptides.Typically used for small to medium scale; large scale is possible but can be costly. nih.gov
Example Use Synthesis of Boc-(L-Pro)3-L-Aze-Opcp.Standard method for peptides with non-canonical residues. nih.govresearchgate.net

Exploiting Strain for Bioconjugation and Site-Selective Modifications (e.g., through Ring Opening)

The inherent ring strain of the azetidine ring in this compound is a key feature that can be harnessed for chemical biology applications, particularly in bioconjugation and the site-selective modification of peptides and proteins. nih.govacs.org While the neutral azetidine ring is relatively stable, it can be activated towards nucleophilic attack, leading to ring-opening. rsc.org This "strain-release" strategy provides a powerful tool for forming stable covalent bonds with biomolecules. nih.govacs.org

The process typically begins with the activation of the azetidine nitrogen. For an N-alkylated azetidine like the title compound, this involves quaternization of the nitrogen atom with an alkylating agent (e.g., methyl triflate) to form a highly reactive azetidinium ion. organic-chemistry.orgnih.gov This positively charged intermediate is now highly susceptible to nucleophilic attack due to the increased ring strain and the electron-withdrawing nature of the quaternary ammonium (B1175870) group.

Nucleophilic side chains of amino acids present in proteins, such as the thiol of cysteine or the amine of lysine, can act as nucleophiles to open the azetidinium ring. organic-chemistry.orgnih.govnih.gov This reaction results in the formation of a stable covalent bond between the modifying agent and the protein. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the C2 or C4 position) can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org For an azetidinium ion derived from this compound, nucleophilic attack would likely occur at the less sterically hindered C4 position, leading to a γ-amino acid derivative covalently linked to the target biomolecule.

This strain-release-driven modification offers a method for site-selective bioconjugation, allowing for the attachment of reporter molecules, drugs, or other functionalities to specific locations on a protein. acs.org The incorporation of this compound into a peptide sequence would introduce a latent reactive handle that can be activated for subsequent modification under specific chemical conditions.

Table 3: Strain-Promoted Ring Opening for Bioconjugation

Activating AgentNucleophile (on Biomolecule)Resulting Linkage
Methyl Triflate (MeOTf)Cysteine (thiol)Thioether
IodoacetamideLysine (amine)Secondary Amine
Benzyl BromideSerine/Threonine (hydroxyl)Ether
Azide AnionAzideAlkyl Azide

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Methods for N-Alkylated Azetidine-2-carboxylic Acids

The creation of N-alkylated azetidine-2-carboxylic acids with precise stereochemistry is a critical focus of ongoing research. The development of efficient and highly selective synthetic routes is paramount for unlocking the full potential of these compounds. Current research efforts are geared towards overcoming the limitations of existing multi-step syntheses.

Emerging strategies include:

Catalytic Asymmetric Synthesis: Researchers are exploring novel catalytic systems to achieve high enantioselectivity. This includes the use of copper-catalyzed boryl allylation of azetines to create chiral 2,3-disubstituted azetidines with excellent stereocontrol. acs.org Another approach involves palladium-catalyzed intramolecular amination of C-H bonds, which offers an efficient route to azetidines with low catalyst loading and inexpensive reagents. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides presents a flexible method for producing chiral azetidin-3-ones, which are versatile precursors. nih.gov

Biocatalysis: The use of enzymes for the kinetic resolution of racemic mixtures or for direct asymmetric synthesis is a promising green chemistry approach. Biocatalytic one-carbon ring expansion of aziridines to azetidines has been demonstrated to be highly enantioselective. acs.org

Diastereoselective Alkylation: Methods involving the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles have been developed, allowing for the synthesis of various α-substituted derivatives. rsc.org This strategy provides access to chiral building blocks from inexpensive chiral sources. rsc.org

Photochemical Methods: Visible light-enabled photocatalysis, such as aza Paternò-Büchi reactions, is being used for the synthesis of functionalized azetidines. nih.gov Copper-based photoredox catalysis has also been employed for the anti-Baldwin radical 4-exo-dig cyclization of ynamides to form azetidines with high regioselectivity. nih.gov

These innovative synthetic methods are crucial for producing enantiomerically pure N-alkylated azetidine-2-carboxylic acids like (2R)-1-Butylazetidine-2-carboxylic acid on a larger scale and with greater efficiency, thereby facilitating their broader application.

Exploration of this compound in Diverse Medicinal Chemistry Scaffolds

The rigid four-membered ring of azetidine-2-carboxylic acid makes it an attractive proline analog, a feature that medicinal chemists are keen to exploit. wikipedia.orgmedchemexpress.com The incorporation of this compound into medicinal chemistry scaffolds is a rapidly growing area of research, with the potential to yield novel therapeutic agents.

Key areas of exploration include:

Proline Bioisosteres: The constrained nature of the azetidine (B1206935) ring can impart favorable conformational properties to peptides and small molecules, potentially leading to enhanced biological activity and selectivity. acs.orgnih.gov This has been demonstrated in the development of potent small-molecule STAT3 inhibitors, where replacing a proline linker with an (R)-azetidine-2-carboxamide led to sub-micromolar potencies. acs.orgnih.gov

Scaffold for Novel Therapeutics: The azetidine motif is being incorporated into a wide array of drug discovery programs targeting various diseases. lifechemicals.com For instance, azetidine-containing compounds have shown promise as treatments for neurological disorders. sciencedaily.com The ability to functionalize the azetidine ring allows for the fine-tuning of physicochemical properties, which is critical for optimizing drug candidates. chemrxiv.org

Targeting Protein-Protein Interactions: The unique geometry of azetidine-based structures can be leveraged to design inhibitors of challenging targets, such as protein-protein interactions. The rigid scaffold can provide a well-defined vector for presenting key pharmacophoric groups.

The table below summarizes some of the therapeutic areas where azetidine-containing compounds are being investigated.

Therapeutic AreaTarget/ApplicationReference
Oncology STAT3 Inhibitors acs.orgnih.gov
Antibacterial Quinolone Analogs lifechemicals.com
Neurological Disorders Parkinson's, Tourette's, ADD sciencedaily.com
Antiviral/Antiparasitic N-Ribosyl Hydrolase Inhibitors lifechemicals.com

Advanced Computational Studies on Reactivity and Conformational Dynamics of N-Substituted Azetidines

Computational chemistry is an indispensable tool for gaining a deeper understanding of the structure-activity relationships of N-substituted azetidines. mit.edu Advanced computational studies are providing unprecedented insights into their reactivity and conformational behavior, guiding the rational design of new molecules.

Future computational research will likely focus on:

Reactivity and Ring-Opening Reactions: Quantum mechanical calculations can elucidate the electronic factors that govern the regioselectivity of ring-opening reactions of unsymmetrical azetidines. magtech.com.cn These studies help predict how different substituents on the azetidine ring will influence its stability and reactivity. magtech.com.cn

Conformational Analysis: Molecular dynamics simulations and DFT calculations are being used to explore the conformational preferences of N-substituted azetidines. nih.gov Understanding the conformational landscape is crucial, as it directly impacts the biological activity of these molecules. For example, computational studies have been used to investigate the origin of selectivity in catalysis involving chiral azetidine derivatives. ljmu.ac.uk

Ligand-Receptor Interactions: Docking and molecular dynamics simulations can predict the binding modes of azetidine-containing ligands with their biological targets. This information is invaluable for optimizing ligand-receptor interactions and improving the potency and selectivity of drug candidates.

These computational approaches, when used in synergy with experimental work, can significantly accelerate the discovery and development process.

Expanding Applications in Catalysis and Materials Science

Beyond the realm of medicine, the unique properties of N-substituted azetidines are being harnessed in the fields of catalysis and materials science.

Catalysis: Chiral azetidine derivatives are emerging as effective ligands and organocatalysts in asymmetric catalysis. birmingham.ac.ukresearchgate.net Their rigid, sterically defined structures can induce high levels of enantioselectivity in a variety of chemical transformations. birmingham.ac.ukresearchgate.netresearchgate.net

Catalytic ApplicationLigand/Catalyst TypeKey FindingsReferences
Henry Reactions 2,4-cis-disubstituted amino azetidinesHigh enantiomeric excess (>99% e.e.) for alkyl aldehydes. ljmu.ac.uk
Michael Additions Binuclear zinc-chiral azetidine catalystEnhanced enantioselectivity due to the rigid scaffold. rsc.org
Friedel-Crafts Alkylations Chiral azetidine-derived ligandsEffective in engendering asymmetry. birmingham.ac.ukresearchgate.net

Future work will likely involve the design of new C2-symmetric and non-symmetrical P,N-ligands based on the azetidine scaffold for a broader range of asymmetric reactions. nih.gov

Materials Science: The ring strain inherent in azetidines makes them interesting monomers for ring-opening polymerization (ROP). rsc.org This opens the door to the creation of novel polyamines and other polymers with unique properties.

Polymer Synthesis: Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been shown to produce both branched and linear polymers. rsc.orgnih.gov This provides a route to materials like linear poly(trimethylenimine) (LPTMI) with controlled molecular weights and low dispersity. nih.gov

Functional Materials: The resulting polyamines have potential applications in areas such as gene transfection, CO2 adsorption, and as antimicrobial coatings. rsc.org The ability to incorporate the azetidine functionality into polymer backbones could also lead to the development of responsive or "smart" materials.

The exploration of azetidines in these non-pharmaceutical areas is still in its early stages but holds significant promise for the development of next-generation catalysts and advanced materials.

Q & A

Q. What synthetic strategies are commonly used to prepare (2R)-1-Butylazetidine-2-carboxylic acid, and how do protecting groups influence the process?

  • Methodological Answer : The synthesis of azetidine-containing compounds typically involves cyclization of serine derivatives or direct functionalization of preformed azetidine rings. For example, trityl (triphenylmethyl) protection is often employed to stabilize reactive intermediates during cyclization. In analogous aziridine syntheses, methanesulfonyl chloride is used to induce cyclization of serine derivatives, yielding aziridine-2-carboxylates with high stereochemical fidelity . For this compound, introducing the butyl group may involve alkylation of the azetidine nitrogen post-cyclization. Protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) are critical for preventing side reactions during alkylation . Deprotection under acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions follows alkylation to yield the final product.

Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic methods?

  • Methodological Answer : Chiral purity is validated via:
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for enantiopure standards .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) or analyze coupling constants in 1H^1H NMR spectra to distinguish diastereomers. For example, vicinal coupling constants in azetidine rings (3.1–5.8 Hz) help confirm ring conformation .
  • HPLC : Chiral stationary phases (e.g., Phenomenex Luna® C18) with mobile phases like acetonitrile/water gradients resolve enantiomers. Retention times and peak purity (>95%) are key metrics .

Q. What stability challenges arise when handling this compound, and how can they be mitigated?

  • Methodological Answer : Azetidine derivatives are prone to ring-opening under acidic/basic conditions or oxidative stress. Stability studies show decomposition within weeks even at 4°C under argon . Mitigation strategies include:
  • Storage : Lyophilized solids stored at -20°C under inert gas.
  • Buffered Solutions : Use neutral pH buffers (e.g., phosphate, pH 7.4) to minimize hydrolysis.
  • Additives : Antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) prevent metal-catalyzed degradation .

Advanced Research Questions

Q. How can researchers address incomplete deprotection or side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Incomplete deprotection (e.g., trityl or Boc removal) often results from steric hindrance or improper reaction conditions. Solutions include:
  • Extended Reaction Times : Prolonged exposure to TFA (e.g., 48 hours) for Boc removal .
  • Alternative Deprotection Agents : Use HFIP (hexafluoroisopropanol) for mild trityl cleavage without racemization .
  • Purification : Flash chromatography (hexane:EtOAc gradients) or preparative HPLC isolates deprotected products from byproducts .

Q. What role do solvent polarity and temperature play in optimizing the cyclization efficiency of azetidine precursors?

  • Methodological Answer : Cyclization efficiency depends on:
  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states via dipole interactions, enhancing ring closure .
  • Temperature : Elevated temperatures (e.g., 65°C) accelerate cyclization but may increase racemization. Kinetic studies using 1H^1H NMR or HPLC monitor reaction progress and stereochemical integrity .
    Example: Cyclization of trityl-protected serine derivatives in THF at 65°C achieves 72% yield with <5% racemization .

Q. How can advanced spectroscopic techniques resolve contradictions in conformational analysis of this compound in peptide conjugates?

  • Methodological Answer : Contradictions arise from dynamic ring puckering or hydrogen bonding. Resolution strategies include:
  • Dynamic NMR : Variable-temperature 1H^1H NMR identifies ring-flipping barriers (ΔG‡) by coalescence of diastereotopic proton signals .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline conjugates .
  • Molecular Dynamics Simulations : Predict dominant conformers in solution using software (e.g., Gaussian) with DFT-optimized geometries .

Applications in Academic Research

Q. How is this compound utilized as a building block in peptide mimetics?

  • Methodological Answer : The azetidine ring mimics proline in peptides, inducing conformational rigidity. Applications include:
  • Enzyme Inhibitors : Replace proline in protease substrates (e.g., HIV-1 protease) to study binding kinetics .
  • Covalent Probes : Functionalize the butyl group with electrophiles (e.g., Michael acceptors) for targeted protein labeling .
    Example: Azetidine-containing dipeptides show antimicrobial activity by disrupting bacterial cell wall synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.